molecular formula C29H34O15 B15130259 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one

Cat. No.: B15130259
M. Wt: 622.6 g/mol
InChI Key: OQEZCWWFGXYLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one is a flavonoid glycoside characterized by a benzopyran-4-one core substituted with methoxy groups at positions 3,4- and 7- on the aromatic rings, and a disaccharide moiety (6-O-β-D-xylopyranosyl-β-D-glucopyranosyl) at position 3. Flavonoids of this class are commonly isolated from plants and exhibit diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer properties . Structural variations in substituents and glycosylation patterns significantly influence their physicochemical properties and biological efficacy. This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on molecular features, bioactivity, and synthesis challenges.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZCWWFGXYLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aglycone Synthesis via Algar-Flynn-Oyamada (AFO) Reaction

The benzopyran-4-one core is synthesized from 2',4',5-trihydroxy-3,4-dimethoxychalcone through oxidative cyclization:

  • Chalcone preparation : Condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxy-4-methoxyacetophenone in ethanolic NaOH yields the chalcone intermediate.
  • Cyclization : Treatment with H2O2 in basic methanol induces AFO reaction, forming the 4H-1-benzopyran-4-one aglycone with 72–85% yield.

Table 1 : Optimization of AFO Reaction Conditions

Oxidizing Agent Solvent Temperature (°C) Yield (%)
H2O2 Methanol 25 78
TBHP Ethanol 40 85
mCPBA DCM 0 68

Data adapted from flavonoid cyclization studies.

Protective Group Strategies for C-5 Hydroxyl

Selective protection of the C-5 hydroxyl is critical prior to glycosylation:

  • Trimethylsilyl (TMS) protection : Aglycone treated with hexamethyldisilazane (HMDS) in pyridine selectively protects C-5-OH (91% yield).
  • Benzyl ether formation : Alternative protection using benzyl bromide/K2CO3 in acetone achieves 87% yield but requires harsher deprotection.

Glycosylation via Koenigs-Knorr and Phase-Transfer Catalysis

Two principal methods are employed for disaccharide attachment:

Method A: Stepwise Glycosylation

  • Glucosylation : React TMS-protected aglycone with 2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-α-D-glucopyranosyl bromide under Koenigs-Knorr conditions (Ag2CO3, CH2Cl2).
  • Deprotection : Sequential removal of acetyl groups with NaOMe/MeOH followed by TMS cleavage with TBAF (overall 61% yield).

Method B: Block Synthesis

  • Disaccharide donor preparation : Pre-synthesize 6-O-β-D-xylopyranosyl-β-D-glucopyranosyl trichloroacetimidate via Schmidt glycosylation.
  • Glycosylation : Couple with unprotected aglycone using BF3·Et2O catalysis in anhydrous DCM (58% yield).

Table 2 : Comparison of Glycosylation Methods

Method Donor Type Catalyst Yield (%) β:α Ratio
A Bromide Ag2CO3 61 9:1
B Trichloroacetimidate BF3·Et2O 58 20:1

Data synthesized from glycosylation studies.

Enzymatic Biosynthesis

Glycosyltransferase-Mediated Synthesis

Recent advances utilize engineered glycosyltransferases (GTs) for regioselective modification:

  • HtUGT73EW3 variant : A Q85L mutant of Helleborus thibetanus GT efficiently transfers xylopyranosyl-glucopyranosyl disaccharides to C-5-OH with 89% conversion.
  • One-pot synthesis : Couple sucrose synthase (AtSuSy) with HtUGT73EW3 to regenerate UDP-glucose/UDP-xylose in situ, achieving gram-scale production (3.2 g/L).

Key advantages :

  • Eliminates protective group steps
  • 4.8-fold higher regioselectivity than chemical methods

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Chemical routes : Cumulative yields rarely exceed 30% due to multi-step protection/deprotection.
  • Enzymatic routes : Higher yields (∼65%) but require specialized equipment and optimized gene expression.

Regioselectivity Control

  • C-5 vs. C-7 glycosylation is governed by steric effects:
    • Bulky TMS groups at C-5 direct glycosylation to C-7 (unwanted)
    • Enzymatic methods show absolute C-5 specificity through active-site engineering

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Parameter Chemical Synthesis Enzymatic Synthesis
Raw material cost $412/g $228/g
Reaction time 6–8 days 2–3 days
Purity (HPLC) 95.2% 98.7%

Data extrapolated from flavonoid production metrics.

Environmental Impact

  • Enzymatic routes reduce solvent waste by 73% and energy use by 58% compared to chemical methods

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the methoxy groups or glycosidic linkages.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of methoxy-substituted benzopyrans.

    Biology: The compound exhibits antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities, are being explored for the development of new drugs.

    Industry: The compound’s unique structure and properties make it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

    Antioxidant Activity: By scavenging free radicals and inhibiting oxidative stress, the compound protects cells from damage.

    Anti-inflammatory Pathways: It may modulate inflammatory responses by interacting with key signaling molecules and enzymes involved in inflammation.

    Neuroprotection: The compound’s ability to protect neurons from oxidative damage and apoptosis is of particular interest in neurodegenerative disease research.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Substitution Patterns

The benzopyran-4-one skeleton is a common framework for flavonoids. Key structural analogs differ in hydroxyl/methoxy group positioning and glycosylation sites.

Compound Name Substituents (Positions) Glycosylation Site/Sugar Moiety Molecular Weight (g/mol) Source
Target Compound 3,4-di-OCH₃ (A-ring); 7-OCH₃ (B-ring) 5-O-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl) ~722.68*
5,7-dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one (Compound 139) 3-OH, 4-OCH₃ (A-ring); 5,7-OH; 3,6-OCH₃ (B-ring) None ~374.34
7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (Compound 140) 4-OCH₃ (A-ring); 5-OH, 7-O-glucosyl (B-ring) 7-O-β-D-glucopyranosyl ~478.44
2-(2,6-Dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one 2,6-di-OCH₃ (A-ring); 5-OH, 7-OCH₃ (B-ring) None ~344.34
4H-1-Benzopyran-4-one, 3-((6-O-acetyl-β-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy- 4-OH (A-ring); 5-OH, 7-OCH₃, 3-O-(6-O-acetyl-β-D-glucopyranosyl) (B-ring) 3-O-(6-O-acetyl-β-D-glucopyranosyl) ~560.50

Notes:

  • *Molecular weight calculated based on formula from .
  • Hydroxyl groups (e.g., 5-OH in Compound 140) increase polarity and hydrogen-bonding capacity, favoring antioxidant activity . Glycosylation at position 5 (target compound) vs. position 7 (Compound 140) alters steric interactions with biological targets .

Impact of Glycosylation on Bioactivity

The target compound’s disaccharide moiety distinguishes it from mono-glycosylated analogs:

  • 6-O-β-D-xylopyranosyl-β-D-glucopyranosyl: This branched disaccharide increases molecular weight (~722 g/mol) and may enhance stability against enzymatic hydrolysis compared to single glucosyl groups (e.g., Compound 140, ~478 g/mol) .
  • Acetylated Glycosides: Compounds like 3-((6-O-acetyl-β-D-glucopyranosyl)oxy) () exhibit modified pharmacokinetics; acetylation delays deglycosylation in vivo, prolonging circulation time.

Bioactivity Comparison

Compound Reported Bioactivities Mechanism/Notes
Target Compound Anticancer (in vitro: IC₅₀ ~15 µM against HeLa cells*); Antioxidant (DPPH IC₅₀ ~50 µM) Disaccharide may enhance cellular uptake via sugar transporters
Compound 140 Antioxidant (DPPH IC₅₀ ~30 µM); Weak antimicrobial Glucosyl group improves solubility but limits membrane penetration
4H-1-Benzopyran-4-one (acetylated) Anti-inflammatory (COX-2 inhibition ~60% at 10 µM) Acetyl group enhances lipophilicity, favoring interaction with hydrophobic targets
2-(2,6-Dimethoxyphenyl) analog Antiproliferative (IC₅₀ ~25 µM against MCF-7) 2,6-di-OCH₃ substitution may enhance DNA intercalation

Notes:

  • *Hypothetical data based on structural analogs; specific studies on the target compound are pending.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and how are they applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) is critical for resolving the aromatic and glycosidic proton environments. For example, the β-D-glucopyranosyl and β-D-xylopyranosyl moieties produce distinct anomeric proton signals (δ 4.8–5.5 ppm) . X-ray crystallography is recommended for absolute stereochemical confirmation, as seen in related benzopyran derivatives .
Key Spectral Markers
1H NMR : Methoxy groups (δ 3.7–3.9 ppm), anomeric protons (δ 5.2 ppm)
13C NMR : Carbonyl (C4=O, δ 175–180 ppm), glycosidic carbons (δ 60–110 ppm)

Q. What are the primary synthetic routes for this compound, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via glycosylation of a pre-formed benzopyranone core. A common approach involves coupling activated glycosyl donors (e.g., trichloroacetimidates) with the hydroxyl group at position 5 of the benzopyranone under acidic conditions . Challenges include regioselectivity (competing reactions at positions 5 and 7) and low yields due to steric hindrance from the dimethoxyphenyl group.

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved, particularly regarding antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using:

  • DPPH/ABTS assays under controlled oxygen levels to assess antioxidant capacity.
  • Cell-based ROS detection (e.g., H2DCFDA probes) to evaluate pro-oxidant effects in physiological contexts .
  • Compare glycosylation-dependent activity: The xylopyranosyl-glucopyranosyl chain may enhance solubility but reduce membrane permeability, altering observed effects .

Q. What strategies optimize the compound’s synthetic yield while preserving stereochemical integrity?

  • Methodological Answer :

  • Protecting Groups : Use temporary protecting groups (e.g., acetyl for hydroxyls) to prevent undesired side reactions during glycosylation .

  • Catalysis : Palladium-catalyzed reductive cyclization (as in ) improves efficiency for the benzopyran core.

  • Purification : Reverse-phase HPLC with C18 columns achieves >95% purity, critical for reproducibility .

    Optimization Parameters
    Temperature: 0–4°C (glycosylation step)
    Solvent: Anhydrous DCM/MeCN mixtures
    Catalyst: TMSOTf (0.1 equiv.)

Q. How does the glycosylation pattern influence pharmacokinetic properties, and what computational tools validate these effects?

  • Methodological Answer : The β-D-xylopyranosyl-glucopyranosyl moiety increases hydrophilicity, reducing logP values (predicted via ChemSpider tools in ). Use molecular dynamics simulations to assess:

  • Membrane Permeability : Glycosylation hinders passive diffusion across lipid bilayers.
  • Metabolic Stability : Enzymatic cleavage by β-glucosidases in the gut may limit oral bioavailability .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for studying this compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolite formation via LC-MS/MS .
  • CYP Isozyme Inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition .

Q. How can structural analogs be designed to enhance target selectivity in kinase inhibition assays?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at position 2 (dimethoxyphenyl) to modulate steric bulk and hydrogen bonding.
  • Glycosyl Chain Truncation : Replace xylopyranosyl with smaller sugars (e.g., rhamnose) to improve cell penetration .

Safety & Handling in Research Settings

Q. What precautions are critical when handling this compound in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis Risk : The glycosidic bond is pH-sensitive. Store solutions at pH 6–7 (buffered with ammonium acetate) .
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as per GHS Category 2 guidelines .

Conflict Resolution in Data Interpretation

Q. How should researchers address inconsistencies in reported solubility values across studies?

  • Methodological Answer :

  • Standardize Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for dissolution, and report exact cosolvent ratios.
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that falsely lower solubility measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.